molecular formula C22H23NO3S B2864141 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide CAS No. 2097916-66-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2864141
CAS No.: 2097916-66-8
M. Wt: 381.49
InChI Key: IPSBLODAYIETFS-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a tetrahydro-2H-pyran-4-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This reaction proceeds under mild conditions and yields the desired benzo[b]thiophene derivative in moderate to good yields.

The next step involves the introduction of the hydroxyethyl group. This can be achieved through a nucleophilic substitution reaction, where the benzo[b]thiophene derivative is reacted with an appropriate hydroxyethylating agent under basic conditions.

Finally, the tetrahydro-2H-pyran-4-carboxamide moiety is introduced through a condensation reaction with a suitable amine and carboxylic acid derivative. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent to drive the condensation to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed coupling step and the development of more efficient hydroxyethylation and condensation protocols.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-19(18-15-27-20-9-5-4-8-17(18)20)14-23-21(25)22(10-12-26-13-11-22)16-6-2-1-3-7-16/h1-9,15,19,24H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSBLODAYIETFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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